molecular formula C9H4N2O2 B8784227 3,5-Dicyanobenzoic acid CAS No. 58123-68-5

3,5-Dicyanobenzoic acid

Cat. No. B8784227
CAS RN: 58123-68-5
M. Wt: 172.14 g/mol
InChI Key: PSGADGLETMZWOY-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

Methyl 3,5-dicyanobenzoate (400 mg, 2.1 mmol) was dissolved in THF—H2O (7:3 v/v, 30 mL), the solution was cooled to 0° C. and LiOH (51 mg, 2.1 mmol) was added. The reaction mixture was allowed to warm up to room temperature and stirred for 1 h. THF was removed under reduced pressure and the aqueous layer was washed with EtOAc, acidified to pH ˜2-3 using 1.5N HCl, and extracted with EtOAc. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluent 20% MeOH in CHCl3) to get pure product 3,5-dicyanobenzoic acid (100 mg, yield 28%): 1H NMR (400 MHz, DMSO-d6) δ 8.53 (s, 1H), 8.50 (s, 2H). MS (ESI) m/z: Calculated for C9H4N2O2: 172.03. found: 171.2 (M−H)−.
Name
Methyl 3,5-dicyanobenzoate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([C:13]#[N:14])[CH:12]=1)[C:6]([O:8]C)=[O:7])#[N:2].[Li+].[OH-]>C1COCC1.O>[C:13]([C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([C:1]#[N:2])[CH:12]=1)[C:6]([OH:8])=[O:7])#[N:14] |f:1.2,3.4|

Inputs

Step One
Name
Methyl 3,5-dicyanobenzoate
Quantity
400 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(C1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
51 mg
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CUSTOM
Type
CUSTOM
Details
THF was removed under reduced pressure
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica 60-120 mesh, eluent 20% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.